![molecular formula C13H8BrClKNO4S B12304865 Potassium 3-[(4-bromophenyl)sulfamoyl]-4-chlorobenzoate](/img/structure/B12304865.png)
Potassium 3-[(4-bromophenyl)sulfamoyl]-4-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 3-[(4-bromophenyl)sulfamoyl]-4-chlorobenzoate is a chemical compound with the molecular formula C13H8BrClKNO3S. This compound is known for its unique structural features, which include a bromophenyl group, a sulfamoyl group, and a chlorobenzoate group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3-[(4-bromophenyl)sulfamoyl]-4-chlorobenzoate typically involves a multi-step process. One common method includes the reaction of 4-bromobenzenesulfonamide with 4-chlorobenzoic acid in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 3-[(4-bromophenyl)sulfamoyl]-4-chlorobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The sulfamoyl group can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions, with conditions optimized for temperature and solvent choice.
Major Products Formed
Substitution Reactions: Products include substituted phenylsulfamoylbenzoates.
Oxidation and Reduction Reactions: Products include sulfonic acids or sulfinic acids.
Coupling Reactions: Products include biaryl compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
Potassium 3-[(4-bromophenyl)sulfamoyl]-4-chlorobenzoate is used in a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of Potassium 3-[(4-bromophenyl)sulfamoyl]-4-chlorobenzoate involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the sulfamoyl group can form hydrogen bonds with amino acid residues. These interactions can lead to the inhibition of enzyme activity or modulation of signaling pathways, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium 3-[(4-chlorophenyl)sulfamoyl]-4-bromobenzoate
- Potassium 3-[(4-fluorophenyl)sulfamoyl]-4-chlorobenzoate
- Potassium 3-[(4-methylphenyl)sulfamoyl]-4-chlorobenzoate
Uniqueness
Potassium 3-[(4-bromophenyl)sulfamoyl]-4-chlorobenzoate is unique due to the presence of both bromine and chlorine atoms, which confer distinct electronic and steric properties. These features make it particularly useful in specific synthetic applications and biological studies, where the precise arrangement of functional groups is crucial for activity.
Eigenschaften
Molekularformel |
C13H8BrClKNO4S |
|---|---|
Molekulargewicht |
428.73 g/mol |
IUPAC-Name |
potassium;3-[(4-bromophenyl)sulfamoyl]-4-chlorobenzoate |
InChI |
InChI=1S/C13H9BrClNO4S.K/c14-9-2-4-10(5-3-9)16-21(19,20)12-7-8(13(17)18)1-6-11(12)15;/h1-7,16H,(H,17,18);/q;+1/p-1 |
InChI-Schlüssel |
XAOFHPKWCKRYGX-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)[O-])Cl)Br.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![lambda-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1](/img/structure/B12304783.png)
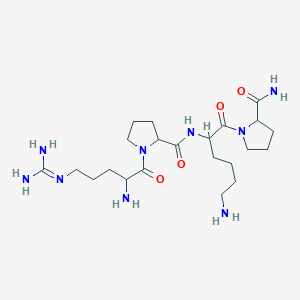
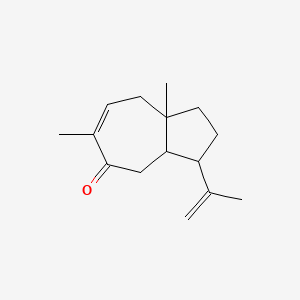
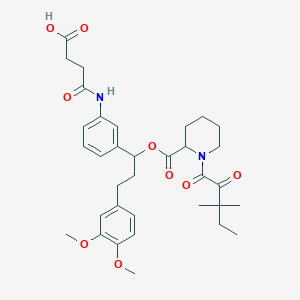
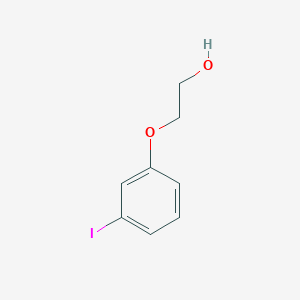
![[3-(4-Fluorophenyl)-3-[[3-(4-phenylphenyl)sulfonyl-1,3-thiazolidine-2-carbonyl]amino]propyl] 2-amino-3-methylbutanoate](/img/structure/B12304806.png)

![2,4,6-Trinitrophenol; 2-[(1E)-prop-1-en-1-yl]pyridine](/img/structure/B12304822.png)
![2-[(2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12304823.png)
![Benzonitrile;chloronickel;cyclopentane;dicyclohexyl-[2-(1-diphenylphosphanylethyl)cyclopentyl]phosphane;iron](/img/structure/B12304826.png)
![4-[10-(7-cyano-2,1,3-benzothiadiazol-4-yl)-7,7-dioctyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-2,1,3-benzothiadiazole-7-carbonitrile](/img/structure/B12304836.png)
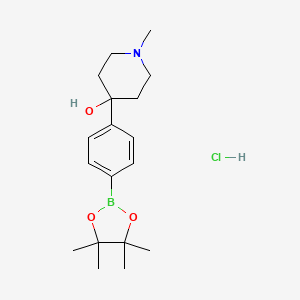
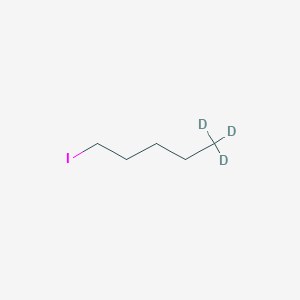
![5-Methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B12304870.png)
